molecular formula C11H12O2 B14476195 cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- CAS No. 67528-63-6

cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)-

Cat. No.: B14476195
CAS No.: 67528-63-6
M. Wt: 176.21 g/mol
InChI Key: BQRFZWGTJXCXSR-UWVGGRQHSA-N
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Description

Cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- is a chemical compound with the molecular formula C11H12O2 It is a derivative of cyclopropanecarboxylic acid, where the carboxyl group is esterified with methanol and the cyclopropane ring is substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- typically involves the cyclopropanation of a suitable precursor, followed by esterification. One common method involves the reaction of phenylacetonitrile with ethyl diazoacetate in the presence of a rhodium catalyst to form the cyclopropane ring. The resulting cyclopropanecarboxylic acid derivative is then esterified with methanol under acidic conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Cyclopropanecarboxylic acid, 2-phenyl-.

    Reduction: Cyclopropanemethanol, 2-phenyl-.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropanecarboxylic acid, 2-phenyl-, methyl ester, (1S,2R)- is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

67528-63-6

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

methyl (1S,2R)-2-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C11H12O2/c1-13-11(12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3/t9-,10-/m0/s1

InChI Key

BQRFZWGTJXCXSR-UWVGGRQHSA-N

Isomeric SMILES

COC(=O)[C@H]1C[C@H]1C2=CC=CC=C2

Canonical SMILES

COC(=O)C1CC1C2=CC=CC=C2

Origin of Product

United States

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